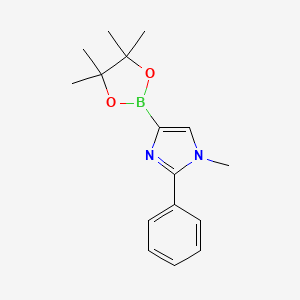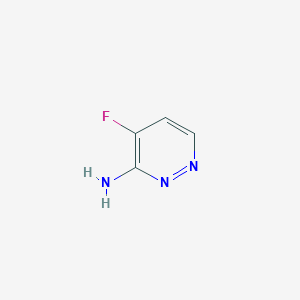
4-Fluoropyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridazin-3-amine typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and catalysts. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like potassium fluoride (KF) and sodium methoxide (NaOCH₃) are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridazines, amine derivatives, and N-oxides .
Scientific Research Applications
4-Fluoropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoropyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been shown to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to antiplatelet and anticoagulant effects .
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring.
Uniqueness: 4-Fluoropyridazin-3-amine is unique due to the presence of both a fluorine atom and an amine group on the pyridazine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C4H4FN3 |
|---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
4-fluoropyridazin-3-amine |
InChI |
InChI=1S/C4H4FN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8) |
InChI Key |
RQUSCSJHJUQJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


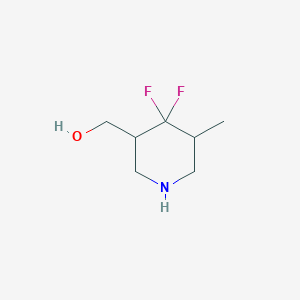

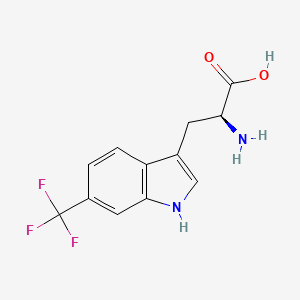
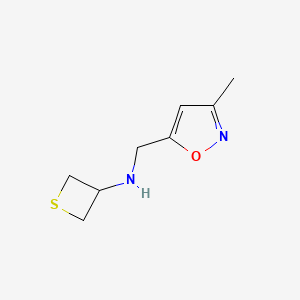
![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
![Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12986355.png)
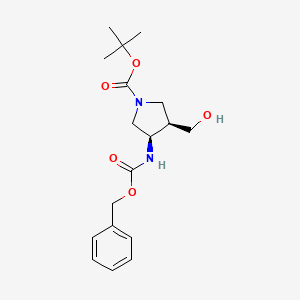
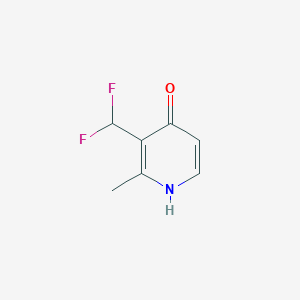
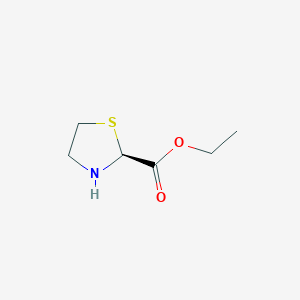
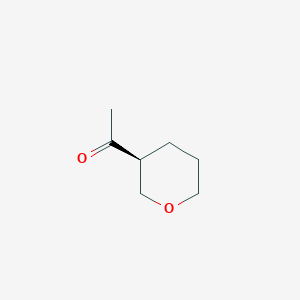


![Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B12986402.png)
